molecular formula C10H18ClN3O2S B6339931 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine CAS No. 1221342-74-0

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine

Cat. No. B6339931
CAS RN: 1221342-74-0
M. Wt: 279.79 g/mol
InChI Key: MBLKODDBQMVQSA-UHFFFAOYSA-N
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Description

The compound “{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine” is a chemical with the CAS Number: 1221342-74-0 . It has a molecular formula of C10H18ClN3O2S and a molecular weight of 279.79 .

Scientific Research Applications

  • Synthesis and Ring Openings of 1H-Imidazoles : The compound was used in the synthesis of imidazole derivatives. One study focused on the methanesulfonic acid-catalyzed reaction of 1-methyl-2-imidazolyl ethanones with glycerol, leading to the formation of five-membered ketals. These compounds were further reacted to produce methanesulfonates, which eventually cyclized to imidazole derivatives. The study provided insights into the structural properties of these compounds through extensive chemical shift analysis and X-ray crystallography (Upadhyaya et al., 1997).

  • Creation of Heteroarylindoles : Another application involved the synthesis of heteroarylindoles, where derivatives of the compound were used as precursors. This research highlighted the potential of these compounds in producing condensed indolylpyrimidones and indolylpyranones, suggesting their utility in complex organic synthesis (Jakše et al., 2004).

  • Nucleophilic Addition to Imidazole Nucleus : The compound was also used in studies exploring double nucleophilic addition to the imidazole nucleus. This research revealed the formation of abnormal and normal SN2 products, contributing to the understanding of the reactivity and stability of the imidazole nucleus in organic reactions (Ohta et al., 2000).

  • Dansyl-Chloride Detection Applications : The compound was involved in studies related to the detection of amino acids and serotonin in nervous tissue. The research discussed the utility of dansyl-Cl (5-Dimethylaminonaphthalene-1-sulfonylchloride) in biological research, particularly in forming stable, intensely colored derivatives with peptides, imidazoles, and amino acids (Leonard & Osborne, 1975).

  • Library Generation through Alkylation and Ring Closure : The compound was instrumental in generating a diverse library of compounds via alkylation and ring closure reactions. This research provided valuable insights into the versatility of ketonic Mannich bases derived from 2-acetylthiophene in organic synthesis, demonstrating the potential for creating a wide range of structurally diverse compounds (Roman, 2013).

properties

IUPAC Name

3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O2S/c1-13(2)5-4-6-14-9(7-11)8-12-10(14)17(3,15)16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKODDBQMVQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine

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